molecular formula C5H8O2 B1212188 1,2,4,5-Diepoxypentane CAS No. 4051-27-8

1,2,4,5-Diepoxypentane

Cat. No.: B1212188
CAS No.: 4051-27-8
M. Wt: 100.12 g/mol
InChI Key: HCPAOTGVQASBMP-UHFFFAOYSA-N
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Description

1,2,4,5-Diepoxypentane is an organic compound with the molecular formula C₅H₈O₂. It is a diepoxide, meaning it contains two epoxide groups. This compound is known for its reactivity and is used in various chemical synthesis processes. Its structure consists of a five-carbon chain with epoxide groups at the 1,2 and 4,5 positions, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Diepoxypentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2,4-pentanediol with a base, such as sodium hydroxide, to induce cyclization and form the epoxide rings . Another method involves the use of chiral BINAP ligands for enantioselective hydrogenation, followed by cyclization to form the diepoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Diepoxypentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide rings can be opened by nucleophiles, leading to the formation of diols or other substituted products.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions, amines, and thiols, are commonly used to open the epoxide rings.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Major Products Formed:

    Diols: Formed from nucleophilic ring-opening reactions.

    Alcohols: Resulting from reduction reactions.

    Carboxylic Acids: Produced from oxidation reactions.

Scientific Research Applications

1,2,4,5-Diepoxypentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-diepoxypentane involves its reactivity as a bis-electrophile. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes it useful in cross-linking reactions and as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1,2-Epoxybutane: A smaller epoxide with similar reactivity but fewer carbon atoms.

    1,2,3,4-Diepoxytetrahydrofuran: Another diepoxide with a different ring structure.

    1,2,3,4-Diepoxypentane: A structural isomer with epoxide groups at different positions.

Uniqueness: 1,2,4,5-Diepoxypentane is unique due to its specific arrangement of epoxide groups, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form stable diols and other derivatives through nucleophilic ring-opening reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-(oxiran-2-ylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPAOTGVQASBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960913
Record name 1,2:4,5-Dianhydro-3-deoxypentitol
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4051-27-8
Record name 1,4-Pentadiene diepoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4051-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Diepoxypentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadiene diepoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47545
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Record name 1,2:4,5-Dianhydro-3-deoxypentitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-DIEPOXYPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVC272949Q
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